![molecular formula C16H23NOS B14325099 Acetonitrile, [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]thio]- CAS No. 105648-40-6](/img/structure/B14325099.png)
Acetonitrile, [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]thio]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetonitrile, [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]thio]- is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its stability and reactivity. This compound is characterized by the presence of acetonitrile and a phenyl group substituted with tert-butyl groups and a hydroxy group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetonitrile, [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]thio]- typically involves the reaction of 3,5-bis(1,1-dimethylethyl)-4-hydroxyphenylthiol with acetonitrile under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
Acetonitrile, [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]thio]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the acetonitrile group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted phenyl derivatives.
科学的研究の応用
Acetonitrile, [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]thio]- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its ability to modify thiol groups.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of Acetonitrile, [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]thio]- involves its interaction with molecular targets such as enzymes and proteins. The compound can modify thiol groups in proteins, leading to changes in their activity and function. This modification can affect various biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
Phenol, 3,5-bis(1,1-dimethylethyl)-: Similar structure but lacks the acetonitrile group.
Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-: Contains a carboxylic acid group instead of the acetonitrile group.
Uniqueness
Acetonitrile, [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]thio]- is unique due to the presence of both the acetonitrile and the substituted phenyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific research applications.
特性
CAS番号 |
105648-40-6 |
|---|---|
分子式 |
C16H23NOS |
分子量 |
277.4 g/mol |
IUPAC名 |
2-(3,5-ditert-butyl-4-hydroxyphenyl)sulfanylacetonitrile |
InChI |
InChI=1S/C16H23NOS/c1-15(2,3)12-9-11(19-8-7-17)10-13(14(12)18)16(4,5)6/h9-10,18H,8H2,1-6H3 |
InChIキー |
GIXSYNCZSZFLTG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SCC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




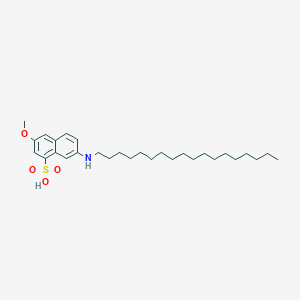
![2-({[Dimethyl(phenyl)silyl]methoxy}methyl)-6-phenoxypyridine](/img/structure/B14325048.png)
![4'-(Chlorocarbonyl)[1,1'-biphenyl]-4-yl nonyl carbonate](/img/structure/B14325052.png)
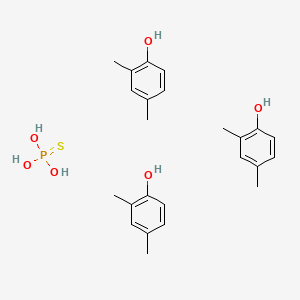
![{2-[3-(3-Chlorophenyl)-1,2-oxazol-5-yl]phenyl}acetic acid](/img/structure/B14325066.png)
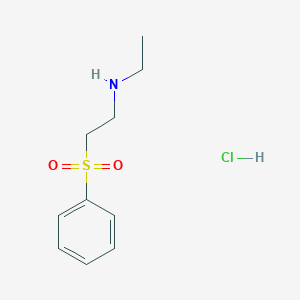

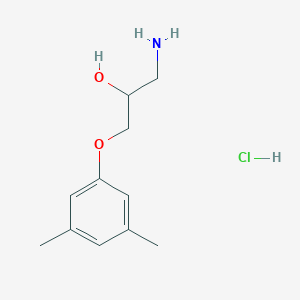
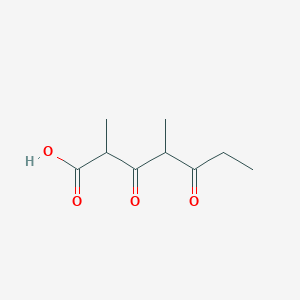

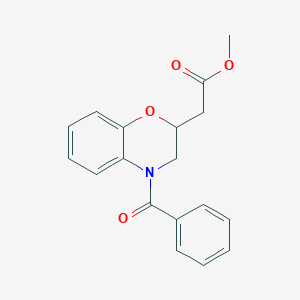
![2-[[2-(4-Hydroxy-5-methyl-2-propan-2-ylphenoxy)ethylamino]methyl]-2,3-dihydronaphthalene-1,4-dione](/img/structure/B14325111.png)
